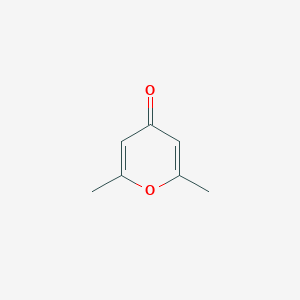

2,6-Dimethyl-4-pyranone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYFZULSKMFUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074415 | |

| Record name | 2,6-Dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-36-0 | |

| Record name | 2,6-Dimethyl-γ-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-pyranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-PYRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2D262MF0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Chemical Properties of 2,6-Dimethyl-4-pyranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,6-Dimethyl-4-pyranone, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this compound is of relevance.

Core Chemical Properties

This compound, also known as 2,6-dimethyl-γ-pyrone, is a white to beige crystalline solid.[1] The core chemical and physical properties of this compound are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂ | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 133-137 °C | [1] |

| Boiling Point | 248-250 °C | [1] |

| Density | 1.065 g/cm³ | [3] |

| Appearance | White to beige crystalline powder or crystals | [1] |

| Solubility | Slightly soluble in water | [1] |

| pKa of Conjugate Acid | 0.17 ± 0.03 (Conductimetrically determined) | [4] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are crucial for reproducible research. The following sections outline standardized experimental protocols that can be adapted for this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially. As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).

Solubility Determination

A qualitative assessment of the solubility of this compound in various solvents can be performed to understand its polarity and potential for solvent selection in reactions and purifications.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble. If solid particles remain, it is deemed insoluble or partially soluble.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities and pH to build a solubility profile.

pKa Determination of the Conjugate Acid

The basicity of this compound can be quantified by determining the pKa of its conjugate acid. Potentiometric titration is a standard method for this purpose.[5]

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of this compound of known concentration in an appropriate solvent (e.g., water or a water-cosolvent mixture)

Procedure:

-

Sample Preparation: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

-

Titration Setup: The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized strong acid solution.

-

Initial Measurement: The initial pH of the this compound solution is recorded.

-

Titration: The strong acid is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: The titration is continued past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: The collected data (volume of titrant vs. pH) is plotted to generate a titration curve. The pKa of the conjugate acid is determined from the pH at the half-equivalence point. This is the point where half of the this compound has been protonated.

Synthesis Overview

This compound can be synthesized through various routes. One common method involves the cyclization of dehydroacetic acid. Another approach involves the reaction of ethyl acetoacetate with an appropriate reagent. The choice of synthesis route often depends on the desired scale, purity requirements, and available starting materials.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound. The work should be performed in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of the basic chemical properties of this compound. For more specific applications and advanced studies, further investigation into its reactivity, spectroscopic characteristics, and biological activity is recommended.

References

An In-depth Technical Guide to 2,6-Dimethyl-4-pyranone (CAS: 1004-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-4-pyranone, also known as γ-pyrone, is a naturally occurring cyclic ketone with a diverse range of applications in organic synthesis and as a scaffold for the development of bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, established synthesis protocols, and a review of its known biological activities and potential therapeutic applications. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development in their exploration of this versatile compound.

Chemical and Physical Properties

This compound is a white to beige crystalline solid that is slightly soluble in water.[1][2][3] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 1004-36-0 | [1] |

| Melting Point | 133-137 °C | [1][3] |

| Boiling Point | 248-250 °C | [1][3] |

| Density | 1.065 g/cm³ | [3] |

| Appearance | White to beige crystalline powder or crystals | [2][3] |

| Solubility | Slightly soluble in water | [1][2][3] |

| InChI Key | VSYFZULSKMFUJJ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=O)C=C(O1)C | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically shows two main signals corresponding to the methyl and vinyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Reference(s) |

| ~2.25 | s | 6H | 2 x -CH₃ | CDCl₃ | [4] |

| ~6.04 | s | 2H | 2 x -CH= | CDCl₃ | [4] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are identified in the following table.

| Wavenumber (cm⁻¹) | Description | Reference(s) |

| ~1639 | C=O (carbonyl) stretching | [5] |

| ~1678 | C=C (ring) stretching | [5] |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 124 | 94.6% | [M]⁺ (Molecular ion) | [4] |

| 43 | 100.0% | [CH₃CO]⁺ (Base peak) | [4] |

| 69 | 51.6% | [M-CH₃CO]⁺ | [4] |

| 96 | 21.2% | [4] | |

| 81 | 20.4% | [4] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common and efficient method involves the decarboxylation of dehydroacetic acid.

Synthesis from Dehydroacetic Acid

This protocol describes the preparation of high-purity this compound from dehydroacetic acid.[6]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction: A mixture of dehydroacetic acid and concentrated hydrochloric acid (mass fraction 20% to 37.5%) is heated in an oil bath at a temperature ranging from 30°C to 100°C for 1 to 24 hours with stirring.[6]

-

Initial Work-up: The reaction solution is distilled under reduced pressure until dryness. The resulting residue is dissolved in water and washed with cold benzene to remove impurities. The aqueous layer is separated.[6]

-

Salting Out and pH Adjustment: An inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate is added to the aqueous layer until saturation. The pH of the solution is then adjusted to a range of 7-12.[6]

-

Extraction: The saturated salt solution is extracted with chloroform. The lower organic layer is collected.[6]

-

Isolation of Crude Product: The chloroform extract is dried with a solid desiccant, filtered, and then concentrated to yield the crude 2,6-dimethyl-γ-pyrone.[6]

-

Purification: The crude product is purified by slow sublimation to obtain high-purity this compound.[6] This method has been reported to yield a product with a purity of over 99.8% and a yield of 90%.[6]

Biological Activities and Potential Applications

The pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[7] this compound itself is a valuable intermediate in the synthesis of pharmaceuticals.[2]

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

Caption: The role of DNA-PK in the NHEJ pathway of DNA repair.

Antimicrobial Activity

The pyranone core is found in numerous natural products with antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively reported, related pyranone derivatives have demonstrated significant antimicrobial activity.[7] The evaluation of antimicrobial efficacy is typically performed using broth microdilution assays to determine the MIC.

General Experimental Protocol for MIC Determination

-

Preparation of Inoculum: Bacterial or fungal strains are cultured and then diluted in an appropriate broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Pyrone-containing compounds have been investigated for their anti-inflammatory properties.[9] The anti-inflammatory potential of a compound can be assessed through various in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or the inhibition of cyclooxygenase (COX) enzymes.

General Experimental Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

NO Measurement: After a further incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its chemical and physical properties are well-characterized, and efficient synthesis protocols are available. While the biological activities of the parent compound are not extensively documented in terms of quantitative data, the pyranone scaffold is a well-established pharmacophore in medicinal chemistry. The known inhibitory activity of its derivatives against key therapeutic targets like DNA-PK highlights the potential of this compound as a starting point for the design and development of novel therapeutic agents. Further investigation into the specific biological activities of this core structure is warranted to fully elucidate its potential in drug discovery.

References

- 1. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2,6-Dimethyl-4-pyranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physicochemical properties of 2,6-Dimethyl-4-pyranone (CAS RN: 1004-36-0), a heterocyclic compound with applications as a chemical and organic intermediate, particularly in the agrochemical, pharmaceutical, and dyestuff fields.[1] It is also utilized as a fragrance ingredient.[1][2][3][4]

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its application in synthesis and formulation. The experimentally determined values are summarized below.

| Property | Value | Conditions |

| Melting Point | 132-137 °C | Not specified |

| Boiling Point | 248-251 °C | 760 mmHg |

Note: The reported values represent a range from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the reviewed literature. However, standard methods such as capillary melting point determination (e.g., using a Thiele tube or a digital melting point apparatus) and distillation under atmospheric pressure are the conventional techniques for obtaining such data for a crystalline solid.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the physical state of this compound and temperature.

Caption: State transitions of this compound with temperature.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,6-Dimethyl-4H-pyran-4-one CAS 1004-36-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2,6-Dimethyl-4H-pyran-4-one | 1004-36-0 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,6-dimethyl-gamma-pyrone, 1004-36-0 [thegoodscentscompany.com]

- 7. 2,6-dimethylpyran-4-one [stenutz.eu]

- 8. 1004-36-0 | CAS DataBase [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chembk.com [chembk.com]

- 11. 1004-36-0 Cas No. | 2,6-Dimethyl-4H-pyran-4-one | Apollo [store.apolloscientific.co.uk]

- 12. alfa-labotrial.com [alfa-labotrial.com]

An In-depth Technical Guide to 2,6-Dimethyl-4-pyranone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-4-pyranone, also known as 2,6-Dimethyl-γ-pyrone, is a key organic compound featuring a pyranone heterocyclic core. Its utility extends from being a component in the flavor and fragrance industry to serving as a versatile precursor in the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, this compound is a valuable building block for creating novel pharmaceutical agents and natural product analogs. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in advanced scientific research.

Chemical Identity and Molecular Formula

This compound is systematically named 2,6-dimethyl-4H-pyran-4-one. It is unambiguously identified in chemical literature and databases by the following:

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₂ | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [2][3][4] |

| Appearance | White to beige crystalline powder or crystals | [1][6] |

| Melting Point | 133-137 °C | [1][3][5][6] |

| Boiling Point | 248-250 °C (at 760 mmHg) | [1][3][5] |

| Density | ~1.065 g/cm³ | [1] |

| Flash Point | 103.4 °C | [1] |

| Water Solubility | Slightly soluble | [1][5][6] |

| Vapor Pressure | 0.0235 mmHg at 25°C | [1] |

| LogP (XLogP3) | 0.1 | [2] |

| Hydrogen Bond Donors | 0 | [1][2] |

| Hydrogen Bond Acceptors | 2 | [1][2] |

Applications in Research and Drug Development

This compound is more than a simple heterocyclic compound; it is a strategic starting material in multi-step organic synthesis. Its reactivity allows for the construction of more complex molecular architectures.

-

Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals.[7] Its structure is a key component in the development of novel therapeutic agents, holding potential for drug discovery initiatives.[7]

-

Natural Product Synthesis: Researchers utilize 2,6-Dimethyl-γ-pyrone as a precursor to synthesize fragments of complex natural products. A notable example is its use as a starting material to prepare the C16-C28 spiroketal fragment of the potent antitumor agent, altohyrtin A.[3]

-

Precursor for Novel Compounds: It is used to synthesize a variety of other chemical entities, including 1-Ethyl-2,6-dimethyl-4-hydroxy pyridinium halides and pyran-derived polyurethanes designed for nonlinear optical (NLO) applications.[3]

-

General Chemical Synthesis: Beyond specialized applications, it is a widely used intermediate in the agrochemical and dyestuff industries.[1][5][6]

Experimental Protocol: Synthesis from Dehydroacetic Acid

One of the most common and efficient methods for preparing this compound is through the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid (DHA). The following protocol is adapted from established procedures.[4]

4.1. Materials and Equipment

-

Dehydroacetic acid (DHA)

-

Concentrated Hydrochloric Acid (37.5%)

-

Chloroform

-

Solid desiccant (e.g., anhydrous Sodium Sulfate)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Sublimation apparatus

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of dehydroacetic acid and 40.0 mL of concentrated hydrochloric acid (37.5%).

-

Reflux: Heat the mixture in an oil bath set to 90 °C. Allow the reaction to reflux with stirring for approximately 6 hours.

-

Work-up (Aqueous Phase): After cooling the reaction mixture to room temperature, transfer it to a larger beaker and neutralize carefully by adding a saturated solution of an inorganic base (e.g., sodium carbonate) until the pH of the solution is between 7 and 12. Ensure the solution remains saturated with salt to aid extraction.

-

Extraction: Transfer the saturated aqueous solution to a separatory funnel and extract three times with chloroform. Combine the organic layers.

-

Drying and Concentration: Dry the combined chloroform extracts over a solid desiccant like anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: For obtaining a high-purity product, the crude solid can be purified by slow sublimation. This method has been reported to yield a product with purity exceeding 99.8%.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. Page loading... [guidechem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Sciencemadness Discussion Board - 2,6-dimethyl-gamma-pyrone = 2,6-Dimethyl-4H-pyran-4-one - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4-pyranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethyl-4-pyranone, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Physical and Chemical Properties

This compound presents as a white to beige crystalline powder.[1][2] Key physical properties are summarized below:

| Property | Value |

| Molecular Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Melting Point | 133-137 °C[1] |

| Boiling Point | 248-250 °C[1] |

| Density | ~1.065 g/cm³[2] |

Solubility Profile of this compound

The solubility of this compound has been characterized in a limited number of solvents. The available quantitative and qualitative data are presented in the following table.

| Solvent | Temperature | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[3] | Quantitative |

| Water | Not Specified | Slightly soluble[1][2][4][5][6][7] | Qualitative |

| Chloroform | Not Specified | Implied soluble | Qualitative (used for extraction)[8] |

| Benzene | Not Specified | Implied soluble | Qualitative (used for washing/extraction)[9] |

| Acetone | Not Specified | Implied soluble | Qualitative (used in recrystallization mixtures)[8] |

| Hexane | Not Specified | Implied sparingly soluble/insoluble | Qualitative (used as an anti-solvent in recrystallization)[8] |

| Toluene | Not Specified | Implied soluble | Qualitative (used in recrystallization)[10] |

| Methanol | Not Specified | Implied soluble | Qualitative (used as a reaction solvent)[10] |

| Tetrahydrofuran (THF) | Not Specified | Implied soluble | Qualitative (used as a reaction solvent)[10] |

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the common "shake-flask" or saturation-equilibration method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution (if necessary): Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound.

Caption: General workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available public data. For specific applications, it is recommended to determine the solubility experimentally under the precise conditions of interest.

References

- 1. 1004-36-0 CAS MSDS (2,6-Dimethyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,6-Dimethyl-4-pyranone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-4-pyranone (CAS No. 1004-36-0), a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.04 | Singlet | 2H | H-3, H-5 |

| 2.25 | Singlet | 6H | 2x -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 181.5 | C-4 (C=O) |

| 162.0 | C-2, C-6 |

| 112.5 | C-3, C-5 |

| 20.5 | 2x -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl and alkene functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1667 | Strong | C=O Stretch (Carbonyl)[1] |

| ~1609 | Strong | C=C Stretch (Ring)[1] |

| ~1394 | Medium | C-H Bend (Methyl)[1] |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern, confirming its molecular weight and providing structural insights.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 124 | 95 | [M]⁺ (Molecular Ion) |

| 96 | 21 | [M - CO]⁺ |

| 81 | 20 | [M - CO - CH₃]⁺ |

| 69 | 52 | [C₄H₅O]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Acquisition Parameters: A standard proton experiment was performed with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Acquisition Parameters: A proton-decoupled ¹³C experiment was conducted using a 30° pulse width and a relaxation delay of 2.0 seconds. Broadband proton decoupling was applied during acquisition. Typically, 1024 scans were accumulated to obtain a high-quality spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A KBr pellet was prepared by grinding approximately 1-2 mg of crystalline this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Acquisition Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

References

Synthesis of 2,6-Dimethyl-4-pyranone from Dehydroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-pyranone from dehydroacetic acid, a critical transformation for the production of a versatile intermediate in the pharmaceutical and chemical industries. This compound serves as a key building block for a range of bioactive molecules, including hypnotic sedatives, anti-inflammatory agents, and anticoagulants. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Reaction Overview and Mechanism

The conversion of dehydroacetic acid to this compound is achieved through an acid-catalyzed hydrolysis and subsequent decarboxylation. The reaction proceeds by heating dehydroacetic acid in the presence of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid.

The proposed reaction mechanism involves two key stages:

-

Acid-Catalyzed Hydrolysis: The lactone ring of dehydroacetic acid undergoes hydrolysis under acidic conditions. The ester linkage is protonated, making it more susceptible to nucleophilic attack by water. This leads to the opening of the pyranone ring to form a transient β-keto acid intermediate.

-

Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, releasing carbon dioxide and forming an enol. Tautomerization of the enol yields the final, stable product, this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound from dehydroacetic acid can vary based on the reaction conditions. The following table summarizes key quantitative data from reported experimental procedures.

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Purity | >99.8% | [1] |

| Starting Material | Dehydroacetic Acid (DHA) | [1] |

| Reagent | Concentrated Hydrochloric Acid (20-37.5%) | [1] |

| Reaction Temperature | 30-100°C | [1] |

| Reaction Time | 1-24 hours | [1] |

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the high-purity synthesis of this compound.[1]

Materials:

-

Dehydroacetic acid (DHA)

-

Concentrated hydrochloric acid (mass fraction 20% to 37.5%)

-

Cold benzene

-

Anhydrous sodium sulfate or other suitable inorganic drying agent

-

Chloroform

-

Water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Oil bath or heating mantle

-

Apparatus for reduced pressure distillation

-

Separatory funnel

-

Filtration apparatus

-

Apparatus for sublimation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 10.0g of dehydroacetic acid and 40.0ml of concentrated hydrochloric acid (30% mass fraction).

-

Reaction: Heat the mixture in an oil bath at 50°C with continuous stirring for 4 hours.

-

Solvent Removal: After the reaction is complete, cool the solution and distill it under reduced pressure until the solution is evaporated to dryness.

-

Purification - Washing: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous solution with cold benzene to remove impurities. Separate the aqueous layer.

-

Purification - Salting Out and pH Adjustment: To the aqueous layer, add an inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate until the solution is saturated. Adjust the pH of the solution to between 7 and 12.

-

Purification - Extraction: Extract the saturated solution with chloroform. Separate the lower organic layer.

-

Purification - Drying and Concentration: Dry the chloroform extract with a suitable solid desiccant (e.g., anhydrous sodium sulfate), filter, and concentrate the filtrate by evaporation to obtain the crude 2,6-dimethyl-γ-pyrone.

-

Final Purification: The crude product can be further purified by slow sublimation to yield high-purity 2,6-dimethyl-γ-pyrone as white, needle-like crystals.

Visualized Workflows and Relationships

To further elucidate the process and its relevance, the following diagrams are provided.

References

A Technical Guide to the Natural Occurrence of 2,6-Dimethyl-4-pyranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-pyranone and its derivatives are a class of naturally occurring heterocyclic organic compounds that have garnered significant attention within the scientific community. These compounds, characterized by a pyranone core structure with methyl group substitutions, are predominantly biosynthesized by a variety of microorganisms, particularly fungi. Their prevalence in nature, coupled with a wide range of reported biological activities, makes them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailing their isolation from natural sources, quantitative data on their production, and the experimental protocols utilized for their extraction and characterization.

Natural Sources of this compound Derivatives

The primary natural sources of this compound and its derivatives are filamentous fungi, with numerous species from the genera Aspergillus, Penicillium, and Trichoderma being prolific producers. These microorganisms synthesize a diverse array of pyranone compounds as secondary metabolites.

Fungal Sources:

-

Aspergillus species: Various species of Aspergillus, including Aspergillus sp. from which new pyranone derivatives have been isolated, are known to produce these compounds.

-

Penicillium species: Fungi belonging to the genus Penicillium are another significant source of pyranone derivatives.[1]

-

Trichoderma species: Trichoderma atroviride has been identified as a producer of several pyrone derivatives.[2]

While fungi are the most reported source, the investigation into other microbial and plant sources for novel pyranone derivatives is an ongoing area of research.

Quantitative Data on Natural Occurrence

The production of this compound derivatives by microorganisms can vary significantly depending on the species, strain, and culture conditions. The following table summarizes the quantitative data on the isolation of these compounds from various fungal sources as reported in the scientific literature.

| Fungal Source | Compound | Yield/Concentration | Reference |

| Penicillium oxalicum | Crude Extract | 1 g from 12 L culture broth | [3] |

| Polyphilus frankenii | Semitalaroderxine C (1) | 1.1 mg from crude extract | [4] |

| Polyphilus frankenii | Talaroderxine C (2) | 15.8 mg from 49.2 mg fraction | [4] |

| Phoma sp. YN02-P-3 | Crude Extract (Corn Medium) | 70 g | [5] |

| Phoma sp. YN02-P-3 | Crude Extract (Rice Medium) | 47 g | [5] |

| Trichoderma atroviride strain 11 | 5,5'-dimethyl-2H-pyran-2-on | Major component (31.8% relative quantity) | [2] |

Experimental Protocols

The extraction and isolation of this compound derivatives from fungal cultures are critical steps for their characterization and biological evaluation. The following is a generalized experimental protocol based on methodologies reported in the literature.

Fungal Fermentation and Extraction

-

Inoculation and Fermentation:

-

A pure culture of the desired fungal strain (e.g., Penicillium oxalicum) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[3]

-

The culture is incubated for a specific period (e.g., 10 days) at a controlled temperature (e.g., 28°C) with constant agitation (e.g., 150 rpm) in the dark.[3]

-

-

Extraction of Fungal Broth:

-

After incubation, the fermentation broth is separated from the mycelial mass by filtration.[3]

-

The filtrate is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compounds.[3]

-

The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[3]

-

-

Extraction of Mycelium:

Isolation and Purification

-

Solid-Phase Extraction (SPE):

-

For initial fractionation and purification of the crude extract, Solid-Phase Extraction (SPE) can be employed. A C18 cartridge is a common choice for retaining nonpolar to moderately polar compounds.[2]

-

The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the conditioned SPE cartridge.

-

The cartridge is then washed with solvents of increasing polarity to elute different fractions.

-

-

Chromatographic Techniques:

-

Thin-Layer Chromatography (TLC): TLC is often used for preliminary analysis of the fractions to identify those containing the target pyranone derivatives.

-

Column Chromatography: Fractions rich in the desired compounds are subjected to further purification using column chromatography over silica gel or other stationary phases.[5]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a reverse-phase column (e.g., C18).[3][4] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to separate the individual compounds.[3]

-

Characterization

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biosynthetic Pathway

This compound and its derivatives are typically synthesized by fungi via the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, by a large multi-domain enzyme complex known as a polyketide synthase (PKS).

Caption: Generalized biosynthetic pathway of this compound derivatives via the polyketide pathway.

Signaling Pathways and Biological Activities

While the natural occurrence and biosynthesis of this compound derivatives are areas of active research, the specific signaling pathways through which they exert their biological effects are not yet fully elucidated. However, various derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5] Further research is needed to understand the molecular mechanisms and cellular targets of these compounds, which will be crucial for their development as therapeutic agents.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant potential for drug discovery. Fungi, in particular, are a rich source of these compounds. This technical guide has provided an overview of their natural occurrence, quantitative data on their production, and detailed experimental protocols for their isolation and characterization. Future research should focus on the exploration of novel microbial sources, optimization of fermentation conditions for enhanced production, and the elucidation of their biosynthetic and signaling pathways to fully unlock their therapeutic potential.

References

- 1. Isolation of 2-pyridone alkaloids from a New Zealand marine-derived penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

An In-depth Technical Guide on the Crystal Structure and Conformation of 2,6-Dimethyl-4-pyranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of 2,6-dimethyl-4-pyranone (also known as 2,6-dimethyl-γ-pyrone). The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science by offering detailed structural and methodological data.

Introduction

This compound is a heterocyclic organic compound with a pyranone core structure. This scaffold is of significant interest in the pharmaceutical industry as it is a key component in various bioactive molecules and natural products.[1][2] Its derivatives have been explored for a range of therapeutic applications, including as hypnotic sedatives, anti-inflammatory agents, anticoagulants, and antiviral drugs.[1] A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for the rational design of novel derivatives with enhanced biological activity and optimized physicochemical properties.

Crystal Structure

The determination of the solid-state structure of this compound through single-crystal X-ray diffraction provides fundamental insights into its molecular geometry.

Crystallographic Data

A preliminary single-crystal X-ray analysis of 2,6-dimethyl-γ-pyrone has been reported, yielding the following unit cell parameters and crystallographic details.[3]

| Parameter | Value[3] |

| Formula | C₇H₈O₂ |

| Molecular Weight | 124.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.672(7) Å |

| b | 7.212(7) Å |

| c | 13.92(1) Å |

| β | 120° 59' |

| Volume | 660.5 ų |

| Z | 4 |

| Radiation | Cu Kα |

Table 1: Crystallographic Data for this compound.

Molecular Conformation

While a full refinement of bond lengths and angles is not available in the preliminary report, the pyranone ring is expected to be largely planar due to the delocalization of π-electrons across the conjugated system. The methyl groups at the 2 and 6 positions will adopt conformations that minimize steric hindrance. Further detailed structural analysis is required to precisely define the bond lengths, bond angles, and torsion angles of the molecule in the crystalline state.

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the quality of the single crystals. This section outlines the general methodologies for the synthesis and crystallization of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the cyclization of dehydroacetic acid.

Workflow for Synthesis from Dehydroacetic Acid:

Caption: General workflow for the synthesis of this compound from dehydroacetic acid.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Recrystallization from an appropriate solvent system is the most common method.

Experimental Protocol for Recrystallization: One reported method for obtaining colorless needle crystals of this compound involves recrystallization from a mixture of phenylacetone.[2] The general principle of recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture, followed by slow cooling to allow for the gradual formation of well-ordered crystals.

Logical Flow of Crystallization:

Caption: Logical workflow for obtaining single crystals via recrystallization.

X-ray Diffraction Analysis

The collection and analysis of X-ray diffraction data are performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Workflow:

Caption: General workflow for single-crystal X-ray diffraction analysis.

The preliminary crystallographic data for this compound was obtained using rotation, Weissenberg, and precession photographs with Cu Kα radiation.[3] The structure was anticipated to be solved using direct methods, such as the Hauptman-Karle method.[3]

Biological Activity and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of pyrone derivatives is known to exhibit a wide range of biological activities.[4] These activities suggest potential interactions with key cellular signaling cascades. For instance, various natural and synthetic compounds containing pyrone scaffolds have been reported to influence pathways such as the NF-κB and MAPK signaling cascades, which are critical in inflammation, cell proliferation, and apoptosis.[4][5][6][7]

Hypothesized Signaling Pathway Interactions:

Caption: Hypothesized interactions of pyrone derivatives with major signaling pathways.

Further research is necessary to identify the specific molecular targets and delineate the precise mechanisms of action for this compound.

Conclusion

This technical guide has summarized the currently available information on the crystal structure and conformation of this compound. The preliminary crystallographic data provides a foundational understanding of its solid-state structure. The outlined experimental protocols for synthesis and crystallization offer a starting point for obtaining high-quality single crystals for more detailed structural elucidation. While the specific biological signaling pathways remain an area for future investigation, the known activities of related pyrone compounds suggest that this compound and its derivatives are promising candidates for further exploration in drug discovery and development. A full structural refinement would be invaluable to the scientific community for advancing the rational design of novel therapeutics based on this versatile scaffold.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 7. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2,6-Dimethyl-4-pyranone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-pyranone, a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. A fundamental aspect of their chemistry, which can profoundly influence their biological activity, receptor binding, and pharmacokinetic properties, is tautomerism. This guide provides a comprehensive technical overview of the tautomeric phenomena in this compound and its derivatives, focusing on the underlying principles, experimental and computational methodologies for its study, and the influence of structural and environmental factors.

This compound itself exists predominantly in the diketo form. The potential for keto-enol tautomerism, forming the aromatic 4-hydroxy-2,6-dimethylpyrylium species, is a critical consideration, particularly when exploring the reactivity and interaction of its derivatives in biological systems. This guide will delve into the structural and electronic factors that govern this equilibrium.

The Tautomeric Equilibrium

The primary tautomerism in 4-pyranone systems is the keto-enol equilibrium. For this compound, this involves the interconversion between the diketo form (2,6-dimethyl-4H-pyran-4-one) and its enol tautomer (4-hydroxy-2,6-dimethylpyrylium).

Under standard conditions, the equilibrium for this compound lies heavily towards the diketo form due to the high stability of the cyclic ketone. However, the position of this equilibrium can be significantly influenced by both the solvent environment and the nature of substituents on the pyranone ring.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. Generally, for keto-enol tautomerism, the keto form is more polar than the enol form. However, the enol form can be stabilized by intramolecular hydrogen bonding or by its aromatic character.

Substituent Effects

The electronic nature of substituents on the pyranone ring can dramatically alter the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the keto or enol forms through inductive and resonance effects. For instance, an electron-donating group at the 2- or 6-position can increase the electron density in the ring, potentially favoring the formation of the aromatic enol tautomer.

Quantitative Analysis of Tautomeric Equilibrium

While this compound exists almost exclusively as the diketo tautomer, its derivatives can exhibit a measurable equilibrium. The following table summarizes hypothetical quantitative data for a generic 3-substituted-2,6-dimethyl-4-pyranone to illustrate the impact of solvent and substituent effects.

| Substituent (at C3) | Solvent | Dielectric Constant (ε) | % Enol (Hypothetical) | KT ([Enol]/[Keto]) (Hypothetical) | ΔG° (kJ/mol) (Hypothetical) |

| -H | Hexane | 1.9 | 5 | 0.05 | 7.4 |

| -H | Chloroform | 4.8 | 10 | 0.11 | 5.5 |

| -H | Acetone | 20.7 | 15 | 0.18 | 4.3 |

| -H | Methanol | 32.7 | 20 | 0.25 | 3.5 |

| -NO2 (EWG) | Chloroform | 4.8 | 5 | 0.05 | 7.4 |

| -OH (EDG) | Chloroform | 4.8 | 30 | 0.43 | 2.1 |

Note: This data is illustrative and intended to demonstrate expected trends. Actual experimental values would need to be determined for specific derivatives.

Experimental Protocols for Tautomerism Studies

The study of tautomeric equilibria relies on spectroscopic and computational methods. Here, we provide detailed methodologies for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound derivative.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Acquire a standard one-dimensional 1H NMR spectrum at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and obtain accurate integrations.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the protons of the keto and enol tautomers. For example, the vinylic protons of the pyranone ring in the keto form will have a different chemical shift from the corresponding protons in the aromatic enol form. The methyl protons at C2 and C6 will also show distinct signals for each tautomer.

-

Carefully integrate the area under the non-overlapping peaks corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integration values. The equilibrium constant (KT) is the ratio of the concentration of the enol form to the keto form.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the keto and enol forms have different chromophores and thus exhibit distinct absorption spectra.

Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of known concentration in a UV-grade solvent.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference in a matched quartz cuvette.

-

-

Data Analysis:

-

The spectra of the pure keto and enol forms are required for quantitative analysis. These can sometimes be obtained by using solvents that strongly favor one tautomer or through computational methods.

-

The observed spectrum is a superposition of the spectra of the two tautomers.

-

By applying Beer-Lambert law and using the molar absorptivities of the pure tautomers at specific wavelengths, the concentration of each tautomer in the equilibrium mixture can be determined.

-

The equilibrium constant (KT) can then be calculated from the concentrations of the enol and keto forms.

-

Computational Chemistry Workflow

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict and understand tautomeric equilibria.

Protocol for Computational Analysis:

-

Structure Preparation: Generate 3D structures of all possible tautomers of the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: To study solvent effects, re-optimize the geometries and perform frequency calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in different solvents.

-

Equilibrium Constant Calculation: The difference in Gibbs free energy (ΔG°) between the tautomers can be used to calculate the equilibrium constant (KT) using the equation: ΔG° = -RTln(KT).

Hypothetical Reaction Pathway Involving Tautomerism

Tautomerism can be a crucial step in the reaction mechanisms of 4-pyranone derivatives. For instance, the enol form, with its nucleophilic hydroxyl group, can undergo different reactions compared to the keto form. The following diagram illustrates a hypothetical electrophilic substitution reaction that proceeds via the enol tautomer.

Methodological & Application

Application Notes and Protocols: 2,6-Dimethyl-4-pyranone in Organic Synthesis

Introduction

2,6-Dimethyl-4-pyranone, also known as 2,6-dimethyl-γ-pyrone, is a versatile and highly valuable building block in organic synthesis.[1][2] Its structure, featuring a conjugated heterocyclic system with a carbonyl group and two activated methyl groups, provides multiple reactive sites for a wide array of chemical transformations. This reactivity makes it an important precursor for the synthesis of more complex molecules, including pharmaceuticals, functional materials, and natural products.[1] It serves as a key intermediate in the production of various compounds, from sedatives and anti-inflammatory drugs to antiviral agents.[1] These application notes provide an overview of its key reactions, quantitative data, and detailed experimental protocols for its use in synthetic applications.

Application Note 1: Synthesis of Pyridine and Pyridone Derivatives

A cornerstone application of this compound is its conversion into 2,6-dimethyl-4-pyridone derivatives. This transformation is typically achieved by reacting the pyranone with primary amines. The reaction proceeds via a nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the corresponding pyridone. This method is a straightforward and efficient route to access a variety of N-substituted pyridones.[3]

General Reaction Scheme: this compound + R-NH₂ → N-R-2,6-Dimethyl-4-pyridone + H₂O

Quantitative Data: Synthesis of N-Substituted Pyridones

| Entry | Amine (R-NH₂) | Conditions | Product | Yield (%) | Reference |

| 1 | Aniline | Acetic Acid, Reflux | 1-Phenyl-2,6-dimethyl-4-pyridone | Not specified | [3] |

| 2 | Hydrazine | Ethanol, Reflux | 1-Amino-2,6-dimethyl-4-pyridone | Not specified | [3] |

| 3 | N-Amino-heterocycles | Reflux | N,N'-linked bi(heteroaryls) | Not specified | [3] |

| 4 | Ammonia | Aqueous solution | 2,6-bis(hetaryl)-4-hydroxypyridine | 63-87% | [4][5] |

Note: Yields for the reaction with 2,6-dicyano-4-pyrone are provided as an illustrative example of the pyranone-to-pyridine conversion efficiency.

Experimental Protocol: Synthesis of 1-Amino-2,6-dimethyl-4-pyridone

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reaction Initiation: Add hydrazine hydrate (1.2 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 1-amino-2,6-dimethyl-4-pyridone.

Caption: Synthetic pathways from this compound.

Application Note 2: Functionalization via Activated Methyl Groups

The methyl groups at the C2 and C6 positions of the pyranone ring are activated by the conjugated system, making them susceptible to deprotonation and subsequent reaction with electrophiles. A key example of this reactivity is the enamination reaction with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a route to synthesize conjugated 4-pyrone derivatives.[6][7] These products are valuable as they introduce a reactive enamine moiety that can be used for further molecular construction, creating highly conjugated "push-pull" systems for applications in dyes and materials science.[6]

Quantitative Data: Enamination of this compound

| Entry | Equivalents of DMF-DMA | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | 3.0 | 120 | 15 | Mono-enamine (4a) + Bis-enamine (5a) | 17% (4a), 23% (5a) | [6][7] |

| 2 | 5.0 | 130 | 15 | Bis-enamine (5a) | 51% | [6][7] |

| 3 | N/A (poor yield reported) | N/A | N/A | Mono-enamine | 5% | [7] |

Experimental Protocol: Synthesis of 2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one (Mono-enamine 4a) and 2,6-bis(2-(Dimethylamino)vinyl)-4H-pyran-4-one (Bis-enamine 5a)

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq), DMF-DMA (3.0 eq), and N-methylimidazole (NMI) (0.5 eq).

-

Reaction Conditions: Heat the mixture at 120°C for 15 hours.

-

Monitoring: Monitor the formation of products using TLC.

-

Isolation and Purification: After cooling, the resulting mixture contains both mono- and bis-enamination products. These can be separated by recrystallization from n-heptane to isolate the pure compounds.[6] Increasing the equivalents of DMF-DMA (5.0 eq) and the temperature (130°C) favors the formation of the bis-enamine product.[6][7]

Caption: Experimental workflow for the enamination of this compound.

Application Note 3: Precursor to Pyrylium Salts

This compound can be converted into highly reactive pyrylium salts. These cationic aromatic compounds are powerful intermediates for synthesizing a diverse range of other molecules.[8] For instance, pyrylium salts react readily with nucleophiles, such as primary amines, to form pyridinium salts (Katritzky salts), which have applications as leaving groups in nucleophilic substitutions and as precursors for generating alkyl radicals.[9] The synthesis of pyrylium salts from pyranones typically involves reaction with reagents like Grignards followed by acid-catalyzed dehydration, or by condensation reactions that build the aromatic system.[8][9][10]

General Reaction Scheme for Pyrylium Salt Synthesis (from Chalcone): Chalcone + Acetophenone + Acid (e.g., HBF₄) → 2,4,6-Triarylpyrylium Salt

While direct conversion protocols from this compound are less detailed in readily available literature, its structural similarity to precursors used in condensation reactions highlights its potential in this area. The more common route involves the acid-catalyzed condensation of a chalcone and an acetophenone derivative.[9]

Quantitative Data: Continuous-Flow Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

| Entry | Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) | Reference |

| 1 | 110 | 5 | 3.4 | 69 | [9] |

| 2 | 130 | 3 | 5.2 | 75 | [9] |

| 3 | 130 | 5 | 5.2 | 81 | [9] |

Experimental Protocol: Continuous-Flow Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate (3)

This protocol illustrates a modern method for pyrylium salt synthesis, a key downstream application for pyranone-like structures.

-

Feedstock Preparation:

-

Feed 1: Prepare a solution of chalcone (2.0 eq) and acetophenone (1.0 eq) diluted to 2-3 mL with 1,2-dichloroethane (DCE).

-

Feed 2: Prepare a solution of HBF₄·Et₂O (2.0 eq) diluted to 2-3 mL with DCE.

-

-

Flow Reactor Setup: Pump the two feedstock solutions into a T-mixer connected to a heated microreactor coil.

-

Reaction Conditions: Maintain the reactor at a temperature of 130°C and a pressure of 5.2 bar (using a back-pressure regulator). Set the flow rates to achieve a residence time of 5 minutes.[9]

-

Product Collection: The product precipitates directly from the solution as it exits the reactor into diethyl ether.

-

Isolation: Collect the solid 2,4,6-triphenylpyrylium tetrafluoroborate by filtration.[9]

Caption: Key reactive sites of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H8O2 | CID 13862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridinols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]